![molecular formula C9H8ClN3O2 B3093899 Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 1250996-97-4](/img/structure/B3093899.png)
Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate
Overview
Description
Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a derivative of imidazo[1,2-b]pyridazine . Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . They are diverse in variety and structure and show different biological activities and pharmacological properties .
Synthesis Analysis
The compound was synthesized in a study where a new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was also synthesized . The structure of the synthesized compounds is novel compared to the previous imidazoles and pyrazines . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR .Molecular Structure Analysis
The molecular formula of 6-Chloroimidazo[1,2-a]pyrazine is C6H4ClN3 . The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized structure of the title compound was calculated by density functional theory (DFT) using B3LYP function and 6-311+G (2d,p) basis set .Chemical Reactions Analysis
The title compound can exist in four relatively stable conformations . The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group, and ketone .Physical And Chemical Properties Analysis
The molecular formula of 6-Chloroimidazo[1,2-a]pyrazine is C6H4ClN3, with an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da .Scientific Research Applications
Drug Molecule Research
The imidazo[1,2-b]pyridazine derivatives, which include Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate, have good biological activity and have been widely studied in drug molecules . The successful kinase inhibitor bonatinib has aroused strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .
Antifungal Applications
These compounds show different biological activities and pharmacological properties, such as antifungal . This makes them potential candidates for the development of new antifungal drugs.
Anti-Diabetes Applications
Imidazo[1,2-b]pyridazine derivatives have also shown potential in anti-diabetes applications . This opens up possibilities for the development of new treatments for diabetes.
Antiparasitic Applications
These compounds have demonstrated antiparasitic properties , suggesting potential use in the treatment of parasitic infections.
Anti-Inflammatory Applications
The anti-inflammatory properties of these compounds make them potential candidates for the development of new anti-inflammatory drugs.
Anti-Proliferative Activity
Imidazo[1,2-b]pyridazine derivatives have shown anti-proliferative activity , indicating their potential use in cancer treatment.
Acetylcholinesterase Inhibitors
These compounds have been found to act as acetylcholinesterase inhibitors , which could be useful in the treatment of diseases like Alzheimer’s.
High Affinity Ligands for Gamma-Hydroxybutyric Acid (GHB) Binding Sites
Imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This suggests potential applications in neurological research and treatment.
Mechanism of Action
Target of Action
Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic organic compound It’s known that imidazo[1,2-a]pyridines, a related class of compounds, exhibit diverse biological properties and are ligands for major inhibitory neurotransmitter receptors .
Mode of Action
It’s suggested that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .
Biochemical Pathways
Related imidazo[1,2-a]pyridines are known to interact with various biochemical pathways due to their diverse biological properties .
Result of Action
Related imidazo[1,2-a]pyridines are known to exhibit diverse biological properties, including anticonvulsant, antimicrobial, antiviral, antiparasitic, anti-inflammatory, antituberculosis effects, and inhibitory effects on dna oxidation and quenching radicals .
Safety and Hazards
While specific safety and hazard information for Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is not available, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Avoid getting the chemical in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Future Directions
Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . They are diverse in variety and structure and show different biological activities and pharmacological properties . As such, they present a promising area for future research and development in drug discovery .
properties
IUPAC Name |
ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNONMADHJQAEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(N=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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